molecular formula C23H26N4O3S B10979049 [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(piperidin-1-ylsulfonyl)phenyl]methanone

[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(piperidin-1-ylsulfonyl)phenyl]methanone

Cat. No.: B10979049
M. Wt: 438.5 g/mol
InChI Key: FKBQPWYWUKOMRT-UHFFFAOYSA-N
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Description

[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(piperidin-1-ylsulfonyl)phenyl]methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole ring, a pyrrolidine ring, and a piperidine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(piperidin-1-ylsulfonyl)phenyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrrolidine intermediates, followed by their coupling with the piperidine sulfonyl phenyl methanone moiety. Common reagents used in these reactions include strong bases, such as sodium hydride, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Additionally, purification methods like recrystallization and chromatography are crucial to obtaining the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(piperidin-1-ylsulfonyl)phenyl]methanone undergoes various types of chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzimidazole ring may yield benzimidazole N-oxides, while nucleophilic substitution of the sulfonyl group can produce sulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(piperidin-1-ylsulfonyl)phenyl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features enable interactions with biological targets, making it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, this compound is explored for its pharmacological properties. Studies focus on its potential to modulate specific molecular pathways and its efficacy in treating various diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry

In industry, this compound is utilized in the development of advanced materials and chemical processes. Its unique reactivity and structural properties make it valuable for applications in materials science, catalysis, and other industrial processes.

Mechanism of Action

The mechanism of action of [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(piperidin-1-ylsulfonyl)phenyl]methanone involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The pyrrolidine and piperidine sulfonyl groups contribute to the compound’s overall binding affinity and specificity. These interactions can influence various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    [1-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(piperidin-1-ylsulfonyl)phenyl]methanone: Similar structure but with different substitution patterns.

    [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(morpholin-1-ylsulfonyl)phenyl]methanone: Contains a morpholine ring instead of a piperidine ring.

    [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(piperidin-1-ylsulfonyl)phenyl]ethanone: Similar structure but with an ethanone group instead of a methanone group.

Uniqueness

The uniqueness of [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(piperidin-1-ylsulfonyl)phenyl]methanone lies in its specific combination of structural features. The presence of the benzimidazole, pyrrolidine, and piperidine sulfonyl groups provides a distinct set of chemical and biological properties that differentiate it from similar compounds. This unique structure allows for diverse applications and interactions with various molecular targets.

Properties

Molecular Formula

C23H26N4O3S

Molecular Weight

438.5 g/mol

IUPAC Name

[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone

InChI

InChI=1S/C23H26N4O3S/c28-23(17-10-12-18(13-11-17)31(29,30)26-14-4-1-5-15-26)27-16-6-9-21(27)22-24-19-7-2-3-8-20(19)25-22/h2-3,7-8,10-13,21H,1,4-6,9,14-16H2,(H,24,25)

InChI Key

FKBQPWYWUKOMRT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCCC3C4=NC5=CC=CC=C5N4

Origin of Product

United States

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